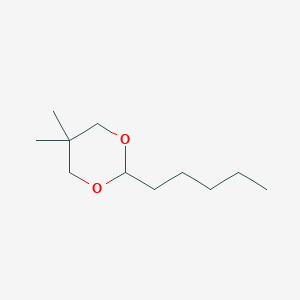

5,5-Dimethyl-2-pentyl-1,3-dioxane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

13273-89-7 |

|---|---|

Molecular Formula |

C11H22O2 |

Molecular Weight |

186.29 g/mol |

IUPAC Name |

5,5-dimethyl-2-pentyl-1,3-dioxane |

InChI |

InChI=1S/C11H22O2/c1-4-5-6-7-10-12-8-11(2,3)9-13-10/h10H,4-9H2,1-3H3 |

InChI Key |

CGNHGBLPANXVRL-UHFFFAOYSA-N |

SMILES |

CCCCCC1OCC(CO1)(C)C |

Canonical SMILES |

CCCCCC1OCC(CO1)(C)C |

Other CAS No. |

13273-89-7 |

Synonyms |

5,5-dimethyl-2-pentyl-1,3-dioxane |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 5,5-Dimethyl-2-pentyl-1,3-dioxane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 5,5-Dimethyl-2-pentyl-1,3-dioxane. While specific experimental data for this exact molecule is limited in publicly available literature, this document compiles and extrapolates information from closely related 2-alkyl-5,5-dimethyl-1,3-dioxane analogues to present a predictive yet thorough profile. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development by detailing experimental protocols, summarizing key chemical data, and exploring potential areas of application.

Chemical Properties

This compound is a cyclic acetal. The 1,3-dioxane ring system generally imparts significant stability to the molecule under neutral and basic conditions, while being susceptible to cleavage under acidic conditions. The presence of the pentyl group at the C2 position and the gem-dimethyl groups at the C5 position influence its physical and chemical characteristics.

Physicochemical Properties

| Property | 2,2-Dimethyl-4-pentyl-1,3-dioxane | 5,5-dimetil-2-pentil-1,3-dioxano | Notes |

| CAS Number | 526992 (PubChem CID) | 13273-89-7[1] | The CAS number for the target compound is provided in one source. |

| Molecular Formula | C₁₁H₂₂O₂[2] | C₁₁H₂₂O₂[1] | Consistent for the isomeric structures. |

| Molecular Weight | 186.29 g/mol [2] | 186.295 g/mol [1] | |

| Boiling Point | Not available | Not available | Expected to be in the range of similar 2-alkyl-1,3-dioxanes. |

| Density | Not available | Not available | Likely to be slightly less than 1 g/mL. |

| Solubility | Not available | Not available | Expected to be soluble in common organic solvents. |

Spectroscopic Data

Detailed spectroscopic data for this compound is not published. The following are predicted spectral characteristics based on analogous compounds.[3][4][5][6]

¹H NMR (Proton Nuclear Magnetic Resonance):

-

** δ ~4.5-4.8 ppm (t, 1H):** Acetal proton at C2.

-

** δ ~3.5-3.7 ppm (m, 4H):** Methylene protons of the dioxane ring at C4 and C6.

-

** δ ~1.4-1.6 ppm (m, 2H):** Methylene protons of the pentyl group alpha to the dioxane ring.

-

** δ ~1.2-1.4 ppm (m, 6H):** Methylene protons of the pentyl group.

-

** δ ~0.8-1.0 ppm (m, 9H):** Methyl protons of the pentyl group and the two methyl groups at C5.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

** δ ~100-105 ppm:** Acetal carbon at C2.

-

** δ ~70-75 ppm:** Methylene carbons of the dioxane ring at C4 and C6.

-

** δ ~30-35 ppm:** Quaternary carbon at C5.

-

** δ ~20-40 ppm:** Carbons of the pentyl chain.

-

** δ ~20-25 ppm:** Methyl carbons at C5.

-

** δ ~14 ppm:** Terminal methyl carbon of the pentyl group.[7]

IR (Infrared) Spectroscopy:

-

2950-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.

-

1150-1050 cm⁻¹: Strong C-O-C stretching vibrations characteristic of the acetal group.

-

1470-1450 cm⁻¹: C-H bending vibrations.

Mass Spectrometry (MS): The fragmentation of 1,3-dioxanes is initiated by cleavage of the C2-substituent or by ring opening. Key fragments for this compound would likely include:

-

[M-C₅H₁₁]⁺: Loss of the pentyl group.

-

Fragments resulting from the cleavage of the dioxane ring.

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of 2-substituted-5,5-dimethyl-1,3-dioxanes is the acid-catalyzed acetalization of an aldehyde with 2,2-dimethyl-1,3-propanediol.[8]

Reaction:

Materials:

-

Hexanal

-

2,2-Dimethyl-1,3-propanediol

-

Anhydrous toluene

-

p-Toluenesulfonic acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, a magnetic stir bar, and a reflux condenser, add 2,2-dimethyl-1,3-propanediol (1.0 eq) and anhydrous toluene.

-

Add hexanal (1.1 eq) to the flask.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the reaction mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark apparatus.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Workflow for Synthesis and Purification

Potential Biological Signaling Pathways and Applications

While no specific biological activity has been reported for this compound, various derivatives of 1,3-dioxane and the structurally similar 1,3-dioxolanes have shown promising biological activities, including antibacterial and antifungal properties.[9][10][11][12][13] Some derivatives have also been investigated as modulators of multidrug resistance (MDR) in cancer cells.

The lipophilic nature of the pentyl chain in this compound suggests it may interact with cellular membranes or hydrophobic pockets of proteins. A hypothetical mechanism of action as an antimicrobial agent could involve the disruption of the bacterial cell membrane integrity or inhibition of key enzymes involved in metabolic pathways.

Hypothetical Signaling Pathway for Antimicrobial Activity

Further research is required to elucidate the specific biological targets and mechanisms of action for this class of compounds. The synthetic accessibility and tunable nature of the 2- and 5-positions of the 1,3-dioxane ring make it an attractive scaffold for the development of new therapeutic agents.

Conclusion

This compound is a readily synthesizable molecule with physicochemical properties that can be reasonably predicted based on its structural analogues. The provided experimental protocol offers a clear pathway for its preparation and purification. While its biological activity remains to be explored, the known pharmacological profiles of related 1,3-dioxane derivatives suggest that it could be a valuable starting point for the design and discovery of new bioactive compounds, particularly in the realm of antimicrobial and anticancer research. This technical guide serves as a foundational resource to stimulate and support further investigation into this and related chemical entities.

References

- 1. Page loading... [guidechem.com]

- 2. Compound 526992: 2,2-Dimethyl-4-pentyl-1,3-dioxane - Dataset - Virginia Open Data Portal [data.virginia.gov]

- 3. 5,5-Dimethyl-1,3-dioxane-2-ethanol | C8H16O3 | CID 4192179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5,5-Dimethyl-1,3-dioxane-2-propionaldehyde | C9H16O3 | CID 93882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5,5-Dimethyl-1,3-dioxan-2-one | C6H10O3 | CID 137984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5,5-Dimethyl-1,3-dioxane-2-ethanol, tert-butyldimethylsilyl ether | C14H30O3Si | CID 91714410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

- 9. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological activity of 5-acetyl- and 5-hydroxyalkyl1,3-dioxane derivatives | Musin | Fine Chemical Technologies [finechem-mirea.ru]

- 11. researchgate.net [researchgate.net]

- 12. doaj.org [doaj.org]

- 13. Synthesis and biological activity of new 1,3-dioxolanes as potential antibacterial and antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 5,5-Dimethyl-2-pentyl-1,3-dioxane

This technical guide provides a comprehensive overview of the known physical properties of 5,5-Dimethyl-2-pentyl-1,3-dioxane, intended for researchers, scientists, and professionals in drug development. The document outlines its chemical identity, summarizes its physical characteristics in a tabular format, and presents a plausible experimental protocol for its synthesis based on established chemical principles.

Chemical Identity:

-

IUPAC Name: this compound

-

CAS Number: 13273-89-7

-

Molecular Formula: C₁₁H₂₂O₂

-

Canonical SMILES: CCCCCC1OCC(CO1)(C)C

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value |

| Molecular Weight | 186.295 g/mol |

| Boiling Point | 215.1 °C at 760 mmHg |

| Density | 0.87 g/cm³ |

| Refractive Index | 1.42 |

| Flash Point | 79.1 °C |

| Topological Polar Surface Area | 18.5 Ų |

| LogP (Octanol/Water Partition Coefficient) | 2.96580 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 4 |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed journals, its synthesis can be reliably achieved through the well-established method of acid-catalyzed acetalization. This involves the reaction of an aldehyde (hexanal) with a 1,3-diol (neopentyl glycol).

General Synthesis of this compound

Principle: The formation of the 1,3-dioxane ring occurs via the acid-catalyzed reaction between hexanal and neopentyl glycol (2,2-dimethyl-1,3-propanediol), with the removal of water to drive the reaction to completion.

Materials:

-

Hexanal (1.0 eq)

-

Neopentyl glycol (1.0 eq)

-

p-Toluenesulfonic acid (catalytic amount)

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

A mixture of neopentyl glycol and a molar equivalent of hexanal is dissolved in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

A catalytic amount of p-toluenesulfonic acid is added to the solution.

-

The reaction mixture is heated to reflux, and the water produced is collected in the Dean-Stark trap.

-

The reaction is monitored by observing the cessation of water formation.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The organic layer is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

The separated organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by vacuum distillation to yield pure this compound.

Visualizations

Synthesis Workflow

The following diagram outlines the logical steps for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Biological Signaling Pathways

There is currently no available scientific literature detailing the biological activity of this compound or its involvement in any signaling pathways relevant to drug development. As such, a diagrammatic representation of its biological interactions cannot be provided at this time. The compound is primarily characterized as a synthetic organic molecule, and its potential pharmacological effects remain uninvestigated in the public domain.

An In-depth Technical Guide to 5,5-Dimethyl-2-pentyl-1,3-dioxane

CAS Number: 13273-89-7

This technical guide provides a comprehensive overview of 5,5-Dimethyl-2-pentyl-1,3-dioxane, a cyclic acetal of significant interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. This document details its physicochemical properties, a robust experimental protocol for its synthesis, and its primary applications.

Core Compound Data

This compound is an organic compound characterized by a 1,3-dioxane ring substituted with two methyl groups at the 5-position and a pentyl group at the 2-position. Its structure makes it a valuable intermediate and a potential component in various chemical formulations.

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Unit |

| CAS Registry Number | 13273-89-7 | |

| Molecular Formula | C₁₁H₂₂O₂ | |

| Molecular Weight | 186.295 | g/mol |

| Density | 0.87 | g/cm³ |

| Boiling Point | 215.1 | °C at 760 mmHg |

| Refractive Index | 1.42 | |

| Flash Point | 79.1 | °C |

| Topological Polar Surface Area | 18.5 | Ų |

| logP | 2.96580 |

Data sourced from publicly available chemical databases.

Spectroscopic Data (Analogous Compounds)

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 (acetal carbon) | 95 - 105 |

| C4, C6 (dioxane ring CH₂) | 70 - 75 |

| C5 (quaternary carbon) | 30 - 35 |

| C5-(CH₃)₂ | 20 - 25 |

| Pentyl Chain Carbons | 14 - 40 |

Table 3: Key Mass Spectrometry Fragments (Predicted)

| m/z | Interpretation |

| 186 | [M]⁺ (Molecular Ion) |

| 129 | [M - C₄H₉]⁺ (Loss of butyl radical) |

| 115 | [M - C₅H₁₁]⁺ (Loss of pentyl radical) |

| 87 | Fragmentation of the dioxane ring |

Experimental Protocols

The primary method for the synthesis of this compound is the acid-catalyzed acetalization of 2,2-dimethyl-1,3-propanediol (neopentyl glycol) with hexanal.

Synthesis of this compound

Objective: To synthesize this compound via acid-catalyzed acetalization.

Materials:

-

2,2-dimethyl-1,3-propanediol (neopentyl glycol)

-

Hexanal

-

p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst

-

Toluene or other suitable solvent for azeotropic removal of water

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2,2-dimethyl-1,3-propanediol (1.0 eq), hexanal (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.01-0.05 eq). Add a sufficient volume of toluene to facilitate azeotropic removal of water.

-

Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected, indicating the reaction is complete.

-

Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Signaling Pathways and Experimental Workflows

The synthesis of this compound follows a well-established acid-catalyzed acetalization mechanism.

Caption: Acid-catalyzed synthesis of this compound.

Applications

The unique structure of this compound lends itself to several applications in the chemical industry:

-

Fragrance Industry: The fruity and floral notes often associated with 1,3-dioxane derivatives make them valuable components in the formulation of fragrances for perfumes, cosmetics, and household products.

-

Protecting Group in Organic Synthesis: The 1,3-dioxane moiety is a robust protecting group for aldehydes and ketones, stable under basic and neutral conditions but easily removed under acidic conditions. This allows for selective reactions at other functional groups within a molecule.

-

Specialty Solvents: Due to their stability and specific solvency characteristics, 2-alkyl-5,5-dimethyl-1,3-dioxanes can be used as specialty solvents in various chemical processes.

-

Chemical Intermediate: This compound can serve as a precursor for the synthesis of more complex molecules in the pharmaceutical and materials science sectors.

Synthesis of 5,5-Dimethyl-2-pentyl-1,3-dioxane from Hexanal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5,5-Dimethyl-2-pentyl-1,3-dioxane, a valuable acetal compound, from the reaction of hexanal and neopentyl glycol. This document details the underlying chemical principles, experimental protocols, and relevant quantitative data, offering a practical resource for laboratory synthesis and process development.

Introduction

This compound is a cyclic acetal formed through the acid-catalyzed reaction of hexanal with neopentyl glycol (2,2-dimethyl-1,3-propanediol). Acetal formation is a reversible reaction and a common strategy in organic synthesis for the protection of carbonyl groups. The 5,5-dimethyl-1,3-dioxane moiety, derived from neopentyl glycol, is particularly stable due to the gem-dimethyl effect, which favors the cyclic structure and hinders hydrolysis. This stability makes it a robust protecting group in multi-step syntheses. Furthermore, compounds of this class find applications as fragrances, specialty solvents, and intermediates in the synthesis of more complex molecules.

The synthesis proceeds via the nucleophilic addition of the hydroxyl groups of neopentyl glycol to the protonated carbonyl carbon of hexanal, followed by the elimination of water. To drive the equilibrium towards the product, the water formed during the reaction is typically removed, often by azeotropic distillation using a Dean-Stark apparatus.

Reaction Mechanism and Signaling Pathway

The acid-catalyzed formation of this compound from hexanal and neopentyl glycol follows a well-established mechanism for acetalization. The process can be visualized as a multi-step pathway initiated by the protonation of the carbonyl oxygen of hexanal, which enhances its electrophilicity.

An In-depth Technical Guide to the Formation Mechanism of 5,5-Dimethyl-2-pentyl-1,3-dioxane

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed examination of the synthesis of 5,5-Dimethyl-2-pentyl-1,3-dioxane, focusing on its acid-catalyzed formation mechanism. It includes a summary of relevant quantitative data, detailed experimental protocols, and visualizations of the reaction pathway.

Introduction

This compound is a cyclic acetal. The 1,3-dioxane functional group is a valuable protecting group for carbonyl compounds in organic synthesis due to its stability in basic, oxidative, and reductive conditions.[1] The formation of this class of compounds is typically achieved through the acid-catalyzed reaction of an aldehyde or ketone with a 1,3-diol.[2][3] This reaction is reversible and requires the removal of water to drive the equilibrium towards the product.[4][5]

The synthesis of this compound involves the condensation of hexanal and 2,2-dimethyl-1,3-propanediol. This reaction is a specific instance of acetalization.[2]

Mechanism of Formation

The formation of this compound is an acid-catalyzed process that proceeds through several key steps. The overall reaction is the condensation of hexanal with 2,2-dimethyl-1,3-propanediol.

The mechanism can be described as follows:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of hexanal by an acid catalyst (e.g., H₂SO₄, p-TsOH). This step increases the electrophilicity of the carbonyl carbon.[5][6]

-

Nucleophilic Attack by the Diol: One of the hydroxyl groups of 2,2-dimethyl-1,3-propanediol acts as a nucleophile, attacking the protonated carbonyl carbon. This results in the formation of a protonated hemiacetal intermediate.[5]

-

Deprotonation to form Hemiacetal: A base (such as the conjugate base of the acid catalyst or another alcohol molecule) removes the proton from the attacking oxygen, yielding a neutral hemiacetal intermediate.[5]

-

Protonation of the Hemiacetal Hydroxyl Group: The hydroxyl group of the hemiacetal is then protonated by the acid catalyst, forming a good leaving group (water).[6]

-

Formation of the Oxocarbenium Ion: The lone pair of electrons on the adjacent oxygen atom assists in the departure of the water molecule, leading to the formation of a resonance-stabilized oxocarbenium ion.[6]

-

Intramolecular Cyclization: The second hydroxyl group of the diol moiety then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the oxocarbenium ion. This ring-closing step forms the six-membered 1,3-dioxane ring.[5]

-

Deprotonation to Yield the Final Product: Finally, a base removes the proton from the remaining oxonium ion, regenerating the acid catalyst and yielding the final product, this compound.[5]

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 4. Acetal - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic and Synthetic Profile of 5,5-Dimethyl-2-pentyl-1,3-dioxane: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the spectroscopic characteristics and a representative synthetic protocol for the compound 5,5-Dimethyl-2-pentyl-1,3-dioxane. Despite a comprehensive literature search, specific experimentally derived spectroscopic data for this compound has not been published. Therefore, this guide presents predicted spectroscopic data based on the well-characterized 5,5-dimethyl-1,3-dioxane core structure and known values for n-pentyl substituents. The provided synthetic protocol is a standard, reliable method for the preparation of this class of compounds.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acid-catalyzed acetalization of hexanal with 2,2-dimethyl-1,3-propanediol. This reaction is a well-established method for the formation of 1,3-dioxane rings and is widely used for the protection of carbonyl groups in organic synthesis.

Experimental Protocol:

Materials:

-

2,2-dimethyl-1,3-propanediol (neopentyl glycol)

-

Hexanal

-

p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst (e.g., Amberlyst-15)

-

Toluene or other suitable azeotroping solvent

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dichloromethane or other suitable extraction solvent

Procedure:

-

A solution of 2,2-dimethyl-1,3-propanediol (1.0 eq), hexanal (1.0-1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.01-0.05 eq) in toluene is prepared in a round-bottom flask.

-

The flask is equipped with a Dean-Stark apparatus and a reflux condenser.

-

The reaction mixture is heated to reflux, and the water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.

-

The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

The organic layer is separated, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established spectroscopic data for structurally similar 2-alkyl-5,5-dimethyl-1,3-dioxanes and standard chemical shift/fragmentation pattern analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.40 | t | 1H | H-2 (methine proton on the dioxane ring) |

| ~3.55 | d | 2H | Equatorial H-4, H-6 (dioxane ring) |

| ~3.45 | d | 2H | Axial H-4, H-6 (dioxane ring) |

| ~1.60 | m | 2H | -CH₂- attached to C-2 |

| ~1.30 | m | 6H | -(CH₂)₃- of the pentyl group |

| ~1.15 | s | 3H | Equatorial C-5 methyl group |

| ~0.90 | t | 3H | Terminal -CH₃ of the pentyl group |

| ~0.70 | s | 3H | Axial C-5 methyl group |

Predicted in CDCl₃ at 300 MHz.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~101.0 | C-2 (acetal carbon) |

| ~77.0 | C-4, C-6 (dioxane ring carbons) |

| ~35.0 | -CH₂- attached to C-2 |

| ~31.8 | C-5 (quaternary carbon of dioxane ring) |

| ~30.0 | -CH₂- of the pentyl group |

| ~22.6 | -CH₂- of the pentyl group |

| ~22.5 | Equatorial C-5 methyl carbon |

| ~21.7 | Axial C-5 methyl carbon |

| ~14.1 | Terminal -CH₃ of the pentyl group |

Predicted in CDCl₃ at 75 MHz.

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2955-2850 | Strong | C-H stretching (alkyl) |

| 1470-1450 | Medium | C-H bending (alkyl) |

| 1150-1050 | Strong | C-O-C stretching (acetal) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 185 | Low | [M-H]⁺ (loss of a hydrogen atom) |

| 115 | High | [M - C₅H₁₁]⁺ (loss of the pentyl group), characteristic fragment for this class |

| 87 | Medium | Fragmentation of the dioxane ring |

| 71 | Medium | [C₅H₁₁]⁺ (pentyl cation) |

| 56 | High | Further fragmentation of the dioxane ring |

Predicted for Electron Ionization (EI) source.

Visualizations

Synthesis of this compound

Caption: Acid-catalyzed synthesis of this compound.

Experimental Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of the target compound.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 5,5-Dimethyl-2-pentyl-1,3-dioxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Dimethyl-2-pentyl-1,3-dioxane is a cyclic acetal whose structural characterization is crucial in various fields, including organic synthesis and drug development. Mass spectrometry, particularly utilizing electron ionization (EI), is a powerful analytical technique for the elucidation of its molecular structure. Under EI conditions, the molecule undergoes characteristic fragmentation, yielding a unique mass spectrum that serves as a molecular fingerprint. Understanding these fragmentation pathways is essential for the unequivocal identification and analysis of this compound.

Proposed Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of a semi-volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. The following protocol outlines a typical experimental setup.

Table 1: GC-MS Experimental Parameters

| Parameter | Value |

| Gas Chromatograph | |

| Injection Mode | Splitless |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 40-400 |

| Solvent Delay | 3 minutes |

Fragmentation of the 5,5-Dimethyl-1,3-dioxane Core

The fragmentation of the core 5,5-dimethyl-1,3-dioxane structure provides a foundational understanding of the behavior of its derivatives. The primary fragmentation pathways involve the loss of substituents and ring cleavage.

Table 2: Experimentally Observed Fragments for 5,5-Dimethyl-1,3-dioxane

| m/z | Proposed Fragment Structure | Notes |

| 115 | [M-H]⁺ | Loss of a hydrogen atom |

| 86 | [M-CH₂O]⁺ | Loss of formaldehyde from the molecular ion |

| 56 | [C₄H₈]⁺ | Resulting from ring cleavage |

Data sourced from publicly available NIST mass spectral data and a research publication.[1]

Proposed Fragmentation Pathway of this compound

The introduction of a pentyl group at the 2-position significantly influences the fragmentation pattern. The molecular ion of this compound (m/z 186) is expected to be of low abundance. The major fragmentation pathways are predicted to be initiated by the cleavage of the C-C bond between the dioxane ring and the pentyl group, as well as cleavage within the pentyl chain.

Table 3: Predicted Major Fragment Ions for this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 185 | [C₁₁H₂₁O₂]⁺ | Loss of a hydrogen atom from the molecular ion ([M-H]⁺) |

| 129 | [C₇H₁₃O₂]⁺ | Alpha-cleavage with loss of a butyl radical (•C₄H₉) from the pentyl chain. |

| 115 | [C₆H₁₁O₂]⁺ | Loss of the entire pentyl radical (•C₅H₁₁) |

| 85 | [C₅H₉O]⁺ | Ring opening followed by the loss of a C₅H₁₁• radical and formaldehyde (CH₂O). |

| 71 | [C₅H₁₁]⁺ | Pentyl cation |

| 69 | [C₅H₉]⁺ | Loss of H₂ from the pentyl cation. |

| 57 | [C₄H₉]⁺ | Butyl cation from cleavage of the pentyl chain. |

| 55 | [C₄H₇]⁺ | Loss of H₂ from the butyl cation. |

Conclusion

The mass spectrometry fragmentation of this compound is predicted to be dominated by the cleavage of the 2-pentyl substituent and subsequent fragmentation of both the heterocyclic ring and the alkyl chain. The key diagnostic ions are expected at m/z 129, corresponding to the loss of a butyl radical, and m/z 115, resulting from the loss of the entire pentyl radical. Further fragmentation of these primary ions will lead to a series of smaller ions characteristic of the pentyl and dimethyl-dioxane moieties. The provided experimental protocol and predicted fragmentation data serve as a robust guide for the identification and structural elucidation of this compound in complex matrices. Researchers and scientists can utilize this information to develop analytical methods and interpret mass spectral data for this compound and related compounds.

References

An In-depth Technical Guide to 5,5-Dimethyl-2-pentyl-1,3-dioxane

This technical guide provides a comprehensive overview of 5,5-Dimethyl-2-pentyl-1,3-dioxane, catering to researchers, scientists, and drug development professionals. Due to the limited availability of literature on this specific compound, this guide focuses on its synthesis based on established chemical principles for 1,3-dioxanes, its physicochemical properties, and the potential biological activities of structurally related compounds.

Chemical Properties and Data

This compound is a cyclic acetal. The 1,3-dioxane ring is formed from neopentyl glycol (2,2-dimethyl-1,3-propanediol), and the pentyl group at the 2-position originates from hexanal.

Table 1: Physicochemical and Computational Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂O₂ | Calculated |

| Molecular Weight | 186.29 g/mol | Calculated |

| IUPAC Name | This compound | IUPAC Nomenclature |

| CAS Number | 13273-89-7 | Guidechem[1] |

| Canonical SMILES | CCCCCC1OCC(CO1)(C)C | Guidechem[1] |

| InChI | InChI=1S/C11H22O2/c1-4-5-6-7-10-12-8-11(2,3)9-13-10/h10H,4-9H2,1-3H3 | Guidechem[1] |

| InChIKey | CGNHGBLPANXVRL-UHFFFAOYSA-N | Guidechem[1] |

| Density | 0.87 g/cm³ | Guidechem[1] |

| Boiling Point | 215.1 °C at 760 mmHg | Guidechem[1] |

| Flash Point | 79.1 °C | Guidechem[1] |

| Refractive Index | 1.42 | Guidechem[1] |

| LogP | 2.96580 | Guidechem[1] |

| Topological Polar Surface Area | 18.5 Ų | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

Synthesis and Experimental Protocols

The synthesis of this compound is not explicitly detailed in the scientific literature. However, it can be readily prepared via the acid-catalyzed acetalization of hexanal with neopentyl glycol (2,2-dimethyl-1,3-propanediol). This is a standard method for the formation of 1,3-dioxanes.[1]

General Synthesis Pathway

The reaction involves the condensation of an aldehyde or ketone with a 1,3-diol in the presence of an acid catalyst. To drive the equilibrium towards the product, water is typically removed from the reaction mixture, often by azeotropic distillation using a Dean-Stark apparatus.

Detailed Experimental Protocol

This protocol is a representative procedure based on general methods for 1,3-dioxane synthesis.

Materials:

-

Hexanal

-

Neopentyl glycol (2,2-dimethyl-1,3-propanediol)

-

Toluene

-

p-Toluenesulfonic acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add neopentyl glycol (1.0 equivalent), toluene (as solvent), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.01 equivalents).

-

Add hexanal (1.0 equivalent) to the flask.

-

Heat the reaction mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue the reaction until no more water is collected in the trap, indicating the completion of the reaction.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

-

The crude product can be purified by distillation under reduced pressure to yield pure this compound.

Experimental Workflow Diagram

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | - Signals for the pentyl group protons. - A triplet for the methine proton at the 2-position. - Singlets for the two methyl groups at the 5-position. - Signals for the methylene protons of the dioxane ring. |

| ¹³C NMR | - Resonances for the carbons of the pentyl group. - A signal for the acetal carbon at the 2-position. - A signal for the quaternary carbon at the 5-position. - Resonances for the methyl carbons at the 5-position. - A signal for the methylene carbons of the dioxane ring. |

| Mass Spec (EI) | - A molecular ion peak (M⁺) at m/z 186. - Fragmentation patterns corresponding to the loss of the pentyl group, and cleavage of the dioxane ring. |

| IR | - C-H stretching vibrations for the alkyl groups. - C-O stretching vibrations characteristic of the acetal group. |

Biological Activity of Related Compounds

There is no specific information in the scientific literature regarding the biological activity or signaling pathways of this compound. However, studies on other derivatives of 1,3-dioxane have revealed a range of biological activities. These findings suggest potential areas of investigation for the title compound.

-

Antimicrobial and Antifungal Activity: Some 1,3-dioxolane and 1,3-dioxane derivatives have been synthesized and shown to possess antibacterial and antifungal properties.[2][3]

-

Anti-inflammatory Activity: A series of 2-aryl-2-α-piperidyl-5,5-diphenyl-1,3-dioxanes have been evaluated for anti-inflammatory activity.[4]

-

PPARα Agonists: Certain 1,3-dioxane carboxylic acid derivatives have been identified as potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonists, which are targets for treating metabolic disorders.[5]

-

Platelet Aggregation Inhibition: Some 5-acetyl- and 5-hydroxyalkyl-1,3-dioxane derivatives have been synthesized and evaluated for their effect on platelet aggregation and plasma hemostasis.[6][7]

It is crucial to note that these activities are reported for structurally different 1,3-dioxane derivatives and do not directly imply that this compound will exhibit similar properties. Experimental screening is necessary to determine its biological profile.

Hypothetical Biological Screening Workflow

Given the lack of specific biological data, the following diagram illustrates a general workflow for the initial biological screening of a novel compound like this compound.

Conclusion

This compound is a readily synthesizable compound through established methods of acetal formation. While specific experimental data for this molecule is limited, its properties and spectroscopic characteristics can be reasonably predicted. The biological activities of other 1,3-dioxane derivatives suggest that this compound could be a candidate for screening in various therapeutic areas. This guide provides a foundational understanding for researchers interested in the synthesis and potential applications of this compound. Further experimental investigation is required to fully characterize this compound and explore its biological potential.

References

- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 2. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Structure-activity studies on 1,3-dioxane-2-carboxylic acid derivatives, a novel class of subtype-selective peroxisome proliferator-activated receptor alpha (PPARalpha) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological activity of 5-acetyl- and 5-hydroxyalkyl1,3-dioxane derivatives | Musin | Fine Chemical Technologies [finechem-mirea.ru]

An In-depth Technical Guide on the Safety and Handling of 5,5-Dimethyl-2-pentyl-1,3-dioxane

Introduction

5,5-Dimethyl-2-pentyl-1,3-dioxane is an organic compound with the molecular formula C11H22O2 and a molecular weight of 186.295 g/mol .[2] While it has potential applications in organic synthesis, a thorough understanding of its safety and handling is paramount for researchers, scientists, and drug development professionals. This guide synthesizes available information on related compounds to provide a framework for its safe use.

Hazard Identification and Classification

Based on data for analogous 1,3-dioxane compounds, this compound should be treated as a potentially hazardous substance. The primary hazards associated with similar compounds are:

-

Flammability: Many 1,3-dioxane derivatives are flammable liquids.[3][4] It is prudent to assume that this compound is also a flammable liquid and vapor.

-

Skin and Eye Irritation: Some related compounds are classified as skin and eye irritants.[5]

-

Respiratory Tract Irritation: Inhalation of vapors may cause respiratory tract irritation.[4][6]

-

Potential for Peroxide Formation: Some dioxane derivatives can form explosive peroxides upon storage, especially when exposed to air and light.[6][7]

GHS Classification (Inferred): While a specific GHS classification is unavailable, based on analogs, it could potentially be classified as:

-

Flammable Liquids

-

Skin Irritation

-

Eye Irritation

-

Specific Target Organ Toxicity – Single Exposure (Respiratory Tract Irritation)

Physical and Chemical Properties

Quantitative data for the target compound is limited. The following table summarizes available data for this compound and related compounds for comparison.

| Property | This compound | 2-Ethyl-5,5-dimethyl-1,3-dioxane | 5,5-Dimethyl-1,3-dioxane | 1,3-Dioxane |

| CAS Number | 13273-89-7[2] | 768-58-1[3] | 872-98-0[5] | 505-22-6[7] |

| Molecular Formula | C11H22O2[2] | C8H16O2[8] | C6H12O2[5] | C4H8O2 |

| Molecular Weight | 186.295 g/mol [2] | 144.21 g/mol [3] | 116.16 g/mol | 88.11 g/mol [9] |

| Boiling Point | Not available | Not available | 101.1°C (214°F)[9] | Not available |

| Melting Point | Not available | Not available | 11.8°C (53.2°F)[9] | Not available |

| Flash Point | Not available | 50°C (122°F)[4] | 5°C (41°F)[7] | 12°C (53.6°F) (Closed Cup)[9] |

| Density | Not available | 0.88 g/cm³ at 20°C[3] | Not available | 1.0337 g/cm³[9] |

| Solubility in Water | Not miscible or difficult to mix (inferred)[3] | Not miscible or difficult to mix[3] | Not available | Not available |

Toxicological Information (Based on Analogs)

No specific toxicological data for this compound was found. The table below presents data for related compounds to provide an indication of potential toxicity.

| Toxicological Endpoint | Data for Related Compounds |

| Acute Oral Toxicity | LD50 > 2,000 mg/kg bw (rat) for 2-(3,3-dimethyl-1-cyclohexen-1-yl)-1,3-dioxane[10] |

| Acute Dermal Toxicity | LD50 > 2,000 mg/kg bw (rat) for 2-(3,3-dimethyl-1-cyclohexen-1-yl)-1,3-dioxane[10] |

| Acute Inhalation Toxicity | LC50: 37000 mg/m³ for 2 hours (Mouse) for 1,3-Dioxane[9] |

| Skin Corrosion/Irritation | May cause skin irritation.[4][5] |

| Serious Eye Damage/Irritation | May cause eye irritation.[4][5] |

| Respiratory or Skin Sensitization | Some dioxane derivatives are skin sensitizers.[5] |

| Carcinogenicity | No components of a related product are listed as probable, possible, or confirmed human carcinogens by IARC.[4] |

| Mutagenicity | Mutagenic for mammalian somatic cells (for 1,3-Dioxane).[9] |

Experimental Protocols: Safe Handling Procedures

The following protocols are generalized for handling potentially hazardous liquid chemicals and should be adapted based on a specific risk assessment for this compound.

5.1 Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, use a NIOSH-approved respirator with an organic vapor cartridge.

5.2 Engineering Controls

-

Work in a well-ventilated laboratory.

-

Use a chemical fume hood for all operations that may generate vapors or aerosols.

-

Ensure safety showers and eyewash stations are readily accessible.[7]

5.3 Handling and Storage

-

Handling:

-

Storage:

5.4 First Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3][4]

-

After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[4][6]

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[7]

-

After Swallowing: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][9]

5.5 Spill and Disposal Procedures

-

Spill Response:

-

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Visualizations

The following diagrams illustrate key safety and handling concepts.

References

- 1. chembk.com [chembk.com]

- 2. guidechem.com [guidechem.com]

- 3. cpachem.com [cpachem.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. hpc-standards.com [hpc-standards.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.com [fishersci.com]

- 8. Dioxanes | Fisher Scientific [fishersci.com]

- 9. warwick.ac.uk [warwick.ac.uk]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

An In-depth Technical Guide on the Solubility of 5,5-Dimethyl-2-pentyl-1,3-dioxane in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

5,5-Dimethyl-2-pentyl-1,3-dioxane is a heterocyclic organic compound with potential applications in various fields, including as a solvent, a fragrance component, or an intermediate in chemical synthesis. A thorough understanding of its solubility in different organic solvents is crucial for its effective use in research, development, and industrial processes. This guide aims to provide a detailed technical overview of its expected solubility characteristics, methods for its experimental determination, and a summary of related data.

Predicted Solubility Profile

Based on its molecular structure, this compound is a non-polar to weakly polar molecule. The presence of the two oxygen atoms in the dioxane ring introduces some polarity, while the pentyl chain and the dimethyl groups contribute to its non-polar character. Following the principle of "like dissolves like," it is anticipated that this compound will exhibit good solubility in a range of non-polar and weakly polar organic solvents. Its solubility is expected to decrease in highly polar solvents.

Solubility Data of Structurally Similar Compounds

While quantitative data for the target compound is unavailable, examining the solubility of related dioxane derivatives can provide valuable insights. The following table summarizes the qualitative solubility of some similar compounds in various organic solvents.

| Compound Name | Structure | Soluble In | Sparingly Soluble In | Slightly Soluble In | Insoluble In |

| 5,5-Dimethyl-2-phenyl-1,3-dioxane | Phenyl group at position 2 | Ethanol, Toluene, Dichloromethane | |||

| 5,5-Dimethyl-1,3-dioxane | No substituent at position 2 | Chloroform, DMSO | Methanol | ||

| 1,4-Dioxane | Unsubstituted dioxane | Miscible with most organic solvents |

This table is compiled from publicly available data on the respective compounds and is intended to provide a qualitative estimate of the solubility of this compound.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid compound like this compound in an organic solvent. This method is based on the isothermal equilibrium technique.

4.1. Materials

-

This compound (solute)

-

Selected organic solvent (e.g., hexane, toluene, ethanol, acetone, etc.)

-

Analytical balance (±0.1 mg)

-

Thermostatic shaker or water bath

-

Calibrated glass vials with screw caps

-

Micropipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Volumetric flasks and syringes

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary kinetic study to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After reaching equilibrium, stop the agitation and allow the excess solute to settle.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed or pre-cooled syringe to avoid any temperature-induced precipitation.

-

Immediately dilute the collected sample with a known volume of the pure solvent in a volumetric flask to a concentration suitable for analysis.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a calibrated GC-FID or another appropriate analytical method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of the solute in the same solvent.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the saturated solution.

-

Express the solubility in appropriate units, such as g/100 mL, mol/L, or mole fraction.

-

4.3. Data Presentation

The quantitative solubility data should be presented in a clear and structured table, allowing for easy comparison of the solubility of this compound in different organic solvents at the specified temperature.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Solvent A | XX | Value ± SD | Value ± SD |

| Solvent B | XX | Value ± SD | Value ± SD |

| Solvent C | XX | Value ± SD | Value ± SD |

SD: Standard Deviation

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is currently lacking in the literature, its molecular structure suggests good solubility in non-polar and weakly polar solvents. The provided qualitative data for similar compounds and the detailed experimental protocol offer a solid foundation for researchers and professionals to assess its solubility characteristics for various applications. It is recommended that experimental verification be conducted for specific solvent systems of interest.

Methodological & Application

Application Notes and Protocols: 5,5-Dimethyl-2-pentyl-1,3-dioxane as a Protecting Group for Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the selective protection of reactive functional groups is a cornerstone of success. Aldehydes, being highly susceptible to nucleophilic attack and oxidation, often require temporary masking to prevent undesired side reactions. The formation of cyclic acetals is a robust and widely employed strategy for aldehyde protection. Among these, the 5,5-dimethyl-1,3-dioxane protecting group, derived from the reaction of an aldehyde with 2,2-dimethyl-1,3-propanediol (neopentyl glycol), offers a stable and reliable means of shielding the carbonyl functionality. This application note provides a detailed overview and experimental protocols for the use of 5,5-dimethyl-2-pentyl-1,3-dioxane as a protecting group for pentanal, a representative aliphatic aldehyde.

The 5,5-dimethyl-1,3-dioxane protecting group is favored for its stability under a variety of reaction conditions, including those involving strong bases, nucleophiles, and hydridic reducing agents.[1][2] Its formation is an acid-catalyzed equilibrium process, and its removal (deprotection) is readily achieved under acidic conditions, ensuring the regeneration of the aldehyde at the desired synthetic stage.[1][3]

Mechanism of Protection and Deprotection

The protection of an aldehyde with 2,2-dimethyl-1,3-propanediol proceeds via an acid-catalyzed nucleophilic addition-elimination mechanism to form a stable six-membered cyclic acetal. The reaction is typically driven to completion by the removal of water.

Deprotection is the reverse process, involving acid-catalyzed hydrolysis to regenerate the aldehyde and the diol.

Applications in Organic Synthesis

The stability of the 5,5-dimethyl-1,3-dioxane group to non-acidic reagents makes it an invaluable tool in a variety of synthetic transformations, including:

-

Organometallic Reactions: Protection of aldehydes allows for the use of Grignard reagents, organolithiums, and other organometallics to react with other functional groups within the molecule without affecting the aldehyde.[2]

-

Reductions: Aldehydes can be protected to allow for the selective reduction of other functional groups, such as esters or ketones, using hydride reagents like lithium aluminum hydride (LiAlH₄).[2]

-

Oxidations: The protecting group shields the aldehyde from oxidation while other parts of the molecule are oxidized.

-

Multi-step Synthesis: In the synthesis of complex molecules and active pharmaceutical ingredients (APIs), this protecting group strategy enables the sequential modification of different parts of a molecule.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the protection of aldehydes as 1,3-dioxanes and their subsequent deprotection. Please note that specific results may vary depending on the substrate and reaction scale.

Table 1: Protection of Aldehydes with 2,2-Dimethyl-1,3-propanediol

| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzaldehyde | p-Toluenesulfonic acid | Toluene | Reflux | 19 | 97 | [4] |

| Various | Iodine (catalytic) | Aprotic | Room Temp. | - | High | [3] |

| Various | Perchloric acid on silica gel | Solvent-free | - | - | High | [1] |

Table 2: Deprotection of 1,3-Dioxanes

| Substrate | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| General 1,3-dioxanes | Aqueous Acid | Acetone/Water | Room Temp. | Varies | High | [3] |

| General 1,3-dioxanes | Iodine (catalytic) | Wet Solvents | Room Temp. | Minutes | Excellent | [3] |

| General 1,3-dioxanes | Cerium(III) triflate | Wet Nitromethane | Room Temp. | Varies | High | [3] |

Experimental Protocols

Protocol 1: Protection of Pentanal to form this compound

This protocol describes a general procedure for the acid-catalyzed protection of pentanal using 2,2-dimethyl-1,3-propanediol.

Materials:

-

Pentanal

-

2,2-Dimethyl-1,3-propanediol (Neopentyl Glycol)

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a condenser, add pentanal (1.0 eq), 2,2-dimethyl-1,3-propanediol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).

-

Add a sufficient amount of toluene to dissolve the reactants.

-

Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aldehyde is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Protocol 2: Deprotection of this compound

This protocol outlines a general procedure for the acid-catalyzed deprotection of the 5,5-dimethyl-1,3-dioxane protecting group to regenerate the aldehyde.

Materials:

-

This compound

-

Acetone

-

Water

-

Dilute aqueous hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

-

Diethyl ether or other suitable organic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of acetone and water.

-

Add a catalytic amount of dilute aqueous acid (e.g., 1 M HCl).

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the deprotection by TLC or GC-MS until the starting material is consumed.

-

Once the reaction is complete, neutralize the acid by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Extract the mixture with an organic solvent such as diethyl ether.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude pentanal.

-

If necessary, purify the aldehyde by distillation or column chromatography.

Visualizations

Reaction Scheme: Protection of an Aldehyde

Caption: Acid-catalyzed protection of pentanal.

Experimental Workflow: Aldehyde Protection

Caption: Workflow for aldehyde protection.

Conclusion

The use of 5,5-dimethyl-1,3-dioxane as a protecting group for aldehydes is a highly effective and versatile strategy in modern organic synthesis. Its stability under a wide range of conditions, coupled with its straightforward introduction and removal, makes it an essential tool for chemists in research and development. The protocols provided herein offer a practical guide for the application of this protecting group, enabling the successful synthesis of complex molecules with sensitive functionalities.

References

"5,5-Dimethyl-2-pentyl-1,3-dioxane" applications in organic synthesis

Application Note & Protocol

Abstract

5,5-Dimethyl-2-pentyl-1,3-dioxane is a cyclic acetal that serves as a valuable tool in modern organic synthesis. Its primary application lies in its function as a robust protecting group for the carbonyl functionality of hexanal. The inherent stability of the 1,3-dioxane ring under a variety of reaction conditions, coupled with its straightforward introduction and removal, makes it an ideal choice for multi-step synthetic sequences. Furthermore, emerging research into the sensory properties of related 1,3-dioxane structures suggests potential applications for this compound and its analogs as fragrance and flavoring agents. This document provides a detailed overview of its principal application as a protecting group, including a comprehensive experimental protocol for its synthesis and deprotection.

Introduction

In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. Carbonyl groups, being highly reactive towards a plethora of reagents, often necessitate temporary masking to prevent undesired side reactions. Cyclic acetals, particularly those derived from 1,3-diols, have long been favored as protecting groups for aldehydes and ketones due to their enhanced stability compared to their acyclic counterparts.

This compound is formed from the acid-catalyzed reaction of hexanal with 2,2-dimethyl-1,3-propanediol (neopentyl glycol). The presence of the gem-dimethyl group on the C5 position of the dioxane ring provides steric hindrance that contributes to the stability of the acetal, making it resilient to a range of non-acidic reagents. This application note will detail the use of this compound as a protecting group and provide a protocol for its implementation in a laboratory setting.

Key Application: Carbonyl Protection

The primary utility of this compound is in the protection of the aldehyde functional group of hexanal. This strategy is employed when other parts of the molecule need to undergo transformations that would otherwise be incompatible with a free aldehyde.

Stability Profile:

The 5,5-dimethyl-1,3-dioxane protecting group is generally stable under the following conditions:

-

Basic conditions: Resistant to strong bases such as hydroxides, alkoxides, and organometallic reagents (e.g., Grignard reagents, organolithiums).

-

Reductive conditions: Stable to common reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

-

Oxidative conditions: Generally resistant to many common oxidizing agents.

-

Nucleophilic attack: The acetal linkage is not susceptible to attack by most nucleophiles.

Lability Profile:

The protecting group is readily cleaved under acidic conditions, regenerating the parent aldehyde. This is typically achieved by treatment with aqueous acid.

Experimental Protocols

Synthesis of this compound (Protection of Hexanal)

This protocol describes a standard procedure for the acid-catalyzed acetalization of hexanal with 2,2-dimethyl-1,3-propanediol.

Materials:

-

Hexanal

-

2,2-Dimethyl-1,3-propanediol (neopentyl glycol)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or other suitable acid catalyst

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2,2-dimethyl-1,3-propanediol (1.0 equivalent).

-

Dissolve the diol in a suitable volume of toluene.

-

Add hexanal (1.0-1.2 equivalents) to the solution.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.01-0.05 equivalents).

-

Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude this compound.

-

The product can be purified further by vacuum distillation if necessary.

Deprotection of this compound (Regeneration of Hexanal)

This protocol outlines the acidic hydrolysis of the acetal to regenerate the aldehyde.

Materials:

-

This compound

-

Acetone (or THF) and water

-

Dilute aqueous hydrochloric acid (HCl) or other suitable acid

-

Diethyl ether or other suitable extraction solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the this compound (1.0 equivalent) in a mixture of acetone (or THF) and water.

-

Add a catalytic amount of dilute aqueous HCl.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC or GC until the starting acetal is fully consumed.

-

Once the reaction is complete, neutralize the acid by carefully adding saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Extract the aqueous mixture with diethyl ether (or another suitable organic solvent) multiple times.

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the deprotected hexanal.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₂₂O₂ |

| Molecular Weight | 186.29 g/mol |

| Appearance | Colorless liquid (predicted) |

| Boiling Point | Not available |

| Density | Not available |

| Solubility | Soluble in common organic solvents |

Table 2: Summary of Reaction Conditions

| Reaction | Key Reagents | Catalyst | Solvent | Conditions |

| Protection | Hexanal, 2,2-Dimethyl-1,3-propanediol | p-TsOH·H₂O | Toluene | Reflux with azeotropic removal of water |

| Deprotection | This compound | Aqueous HCl | Acetone/Water | Room Temperature |

Visualizations

Caption: Workflow for the use of this compound as a protecting group.

Potential Alternative Applications

While the primary role of this compound in organic synthesis is as a protecting group, related 1,3-dioxane structures have been identified as having characteristic aromas. For instance, 2-methyl-4-pentyl-1,3-dioxane is a known aroma component in cider. This suggests that this compound may possess unique olfactory properties, potentially making it a candidate for use as a fragrance or flavoring agent. Further sensory evaluation would be required to explore this application.

Caption: Primary and potential applications of this compound.

Conclusion

This compound is a valuable synthetic intermediate, primarily utilized for the protection of the hexanal carbonyl group. Its ease of formation, stability to a wide range of reagents, and facile cleavage under acidic conditions make it a reliable choice for synthetic chemists. The provided protocols offer a practical guide for its implementation in the laboratory. Future investigations into its sensory properties may unveil novel applications in the fragrance and flavor industries.

Application Notes and Protocols: 5,5-Dimethyl-2-pentyl-1,3-dioxane as a Chiral Auxiliary

Disclaimer: Extensive literature searches did not yield specific examples of "5,5-Dimethyl-2-pentyl-1,3-dioxane" being employed as a chiral auxiliary in asymmetric synthesis. The following application notes and protocols are therefore presented as a hypothetical guide based on the general principles of chiral acetal auxiliaries and are intended to serve as a framework for research and development. The experimental conditions and expected outcomes are illustrative and would require empirical validation.

Introduction

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the control of stereochemistry during the formation of new chiral centers.[1][2] Acetal-based chiral auxiliaries, derived from chiral diols, have been utilized to induce stereoselectivity in various chemical transformations.[3][4] This document outlines the potential application of this compound, a C2-symmetric acetal, as a chiral auxiliary. The underlying principle involves the temporary attachment of this chiral moiety to a prochiral substrate, guiding the stereoselective approach of a reagent. Subsequent removal of the auxiliary reveals the enantiomerically enriched product.

Synthesis of the Chiral Auxiliary

The synthesis of a chiral version of this compound would require a chiral diol as a starting material. A plausible synthetic route would involve the acetalization of a chiral 1,3-diol with pentanal. For this hypothetical protocol, we will consider the use of a chiral derivative of 2,2-dimethyl-1,3-propanediol.

Protocol 2.1: Synthesis of (R)-5,5-Dimethyl-2-pentyl-1,3-dioxane

This protocol describes a potential method for the synthesis of the chiral auxiliary from a hypothetical chiral diol.

Materials:

-

(R)-2,2-dimethyl-1,3-propanediol (or a suitable chiral equivalent)

-

Pentanal

-

p-Toluenesulfonic acid (catalyst)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a magnetic stirrer, add (R)-2,2-dimethyl-1,3-propanediol (1.0 eq), pentanal (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq) in toluene.

-

Heat the mixture to reflux and monitor the reaction by observing the collection of water in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield the desired chiral auxiliary.

Application in Asymmetric Synthesis: A Hypothetical Example

The chiral this compound auxiliary can be hypothetically employed in various asymmetric transformations, such as alkylation of enolates, aldol reactions, or Diels-Alder reactions. Below is a hypothetical protocol for the diastereoselective alkylation of a ketone.

Protocol 3.1: Asymmetric Alkylation of a Ketone Enolate

This protocol outlines the use of the chiral auxiliary to direct the stereoselective alkylation of a prochiral ketone.

Materials:

-

Prochiral ketone (e.g., cyclohexanone)

-

(R)-5,5-Dimethyl-2-pentyl-1,3-dioxane

-

Lithium diisopropylamide (LDA)

-

Alkylating agent (e.g., methyl iodide)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

Step 1: Formation of the Chiral Enamine

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the chiral auxiliary (1.0 eq) and the prochiral ketone (1.0 eq) in anhydrous THF.

-

Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).

-

Heat the mixture to reflux to form the chiral enamine. Monitor the reaction by TLC.

Step 2: Deprotonation and Alkylation

-

Cool the solution containing the chiral enamine to -78 °C.

-

Slowly add a freshly prepared solution of LDA (1.1 eq) in THF. Stir the mixture for 1 hour at -78 °C to ensure complete deprotonation.

-

Add the alkylating agent (1.2 eq) dropwise to the solution at -78 °C.

-

Allow the reaction to stir at -78 °C for several hours, monitoring the progress by TLC.

Step 3: Hydrolysis and Removal of the Auxiliary

-

Quench the reaction by the slow addition of water at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Add 1 M hydrochloric acid and stir vigorously to hydrolyze the enamine and remove the chiral auxiliary.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the enantiomerically enriched alkylated ketone.

-

The chiral auxiliary can be recovered from the aqueous layer for potential reuse.

Data Presentation

The efficacy of a chiral auxiliary is determined by the diastereoselectivity of the reaction and the enantiomeric excess of the final product. The following table presents hypothetical data for the asymmetric alkylation described in Protocol 3.1 with different alkylating agents.

| Entry | Alkylating Agent (R-X) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) of Product | Yield (%) |

| 1 | Methyl Iodide | 95:5 | 90% | 85 |

| 2 | Ethyl Iodide | 92:8 | 84% | 82 |

| 3 | Benzyl Bromide | 98:2 | 96% | 88 |

Note: The data in this table is purely illustrative and represents desirable outcomes for such a reaction.

Visualizations

Diagram 1: Synthesis of the Chiral Auxiliary

Caption: Synthetic scheme for the chiral auxiliary.

Diagram 2: Asymmetric Alkylation Workflow

Caption: Workflow for asymmetric alkylation.

References

- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. Asymmetric Synthesis Using Chiral Acetals : Studies on the Nucleophilic Addition of Organometallics to Chiral α-Keto Acetals in Open-Chain Systems [jstage.jst.go.jp]

- 4. pubs.acs.org [pubs.acs.org]

Application Note: Derivatization of Hexanal to 5,5-Dimethyl-2-pentyl-1,3-dioxane for Enhanced Gas Chromatographic Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

The analysis of aldehydes by gas chromatography (GC) can be challenging due to their polarity and potential for instability. Derivatization is a common strategy to improve the chromatographic properties of these compounds. This application note details a robust protocol for the derivatization of hexanal, a common aldehyde, into its corresponding 5,5-dimethyl-1,3-dioxane derivative, 5,5-Dimethyl-2-pentyl-1,3-dioxane. This conversion to a cyclic acetal enhances thermal stability and improves chromatographic peak shape, allowing for more accurate and reproducible quantification.

Principle